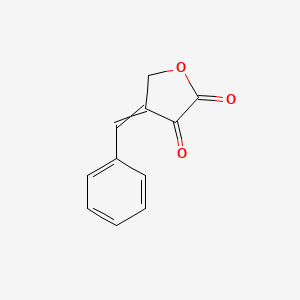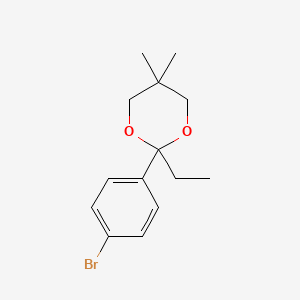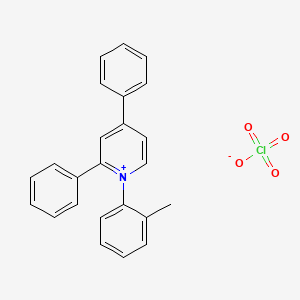
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is a heterocyclic aromatic compound that belongs to the pyridinium salts family. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring a pyridinium core with substituted phenyl groups, imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate typically involves the reaction of 2-methylphenylpyridine with diphenylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinium rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include oxidized pyridinium derivatives, reduced pyridine compounds, and various substituted phenyl and pyridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Methylphenyl)-2,4,6-trimethylpyridinium perchlorate
- 1-(3-Methylphenyl)-2,4-diphenylpyridinium perchlorate
- 1-(4-Methylphenyl)-2,4-diphenylpyridinium perchlorate
Uniqueness: 1-(2-Methylphenyl)-2,4-diphenylpyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93971-29-0 |
|---|---|
Molekularformel |
C24H20ClNO4 |
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-2,4-diphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H20N.ClHO4/c1-19-10-8-9-15-23(19)25-17-16-22(20-11-4-2-5-12-20)18-24(25)21-13-6-3-7-14-21;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YPXDIESNBDZINT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=CC=C1[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-](/img/structure/B14341907.png)
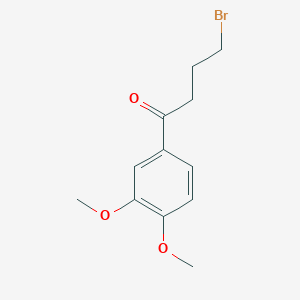
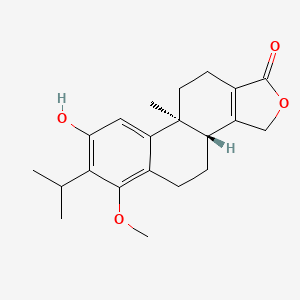
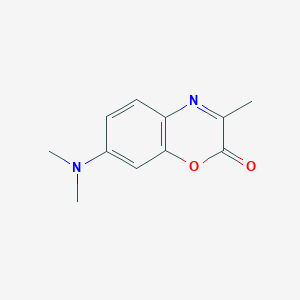
![1,1'-(Ethane-1,2-diyl)bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14341922.png)

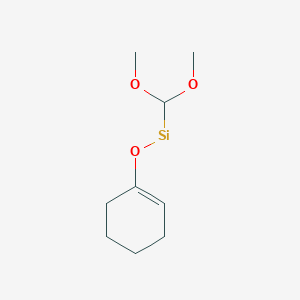
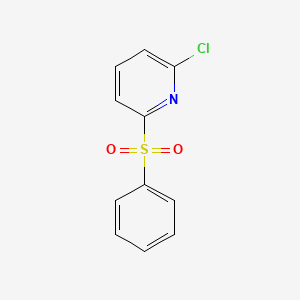
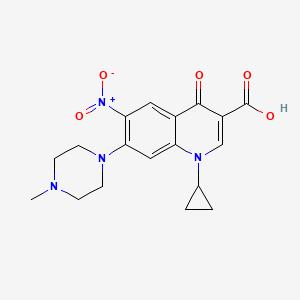
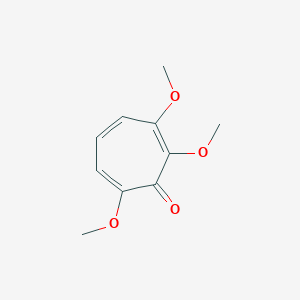
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
